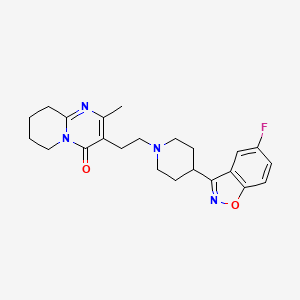

5-Fluororisperidone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-14-17(24)5-6-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIYHYADOBEXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199589-74-6 | |

| Record name | 5-Fluororisperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199589746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-FLUORORISPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK7A3TF01W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Genesis of an Isomer: A Technical Guide to the Synthesis of 5-Fluororisperidone as a Risperidone Impurity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthetic origin of 5-Fluororisperidone, a known impurity in the manufacturing of the atypical antipsychotic drug, Risperidone. Understanding the formation pathways of such process-related impurities is critical for the development of robust control strategies in pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product. This document provides a detailed overview of the likely synthetic route leading to this compound, supported by experimental protocols, quantitative data, and visual diagrams to elucidate the core chemical transformations and analytical workflows.

The Synthetic Origin of this compound: An Isomeric Impurity

The formation of this compound is not a degradation pathway of Risperidone but rather a process-related impurity that arises from the presence of an isomeric contaminant in a key starting material. The established synthesis of Risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.

The core of the issue lies in the synthesis of the fluorinated benzisoxazole starting material. The intended isomer is the 6-fluoro derivative. However, due to the nature of electrophilic aromatic substitution reactions used in its synthesis, a positional isomer, 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, can be formed as an impurity. If this isomeric impurity is not adequately removed from the 6-fluoro starting material, it will participate in the subsequent alkylation reaction, leading to the formation of this compound alongside the desired Risperidone.

Key Signaling Pathway: Formation of this compound

Caption: Formation pathway of this compound from an isomeric impurity in the starting material.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of Risperidone and its impurities, based on available literature.

Table 1: Analytical Method Validation Parameters for Risperidone and Impurities

| Parameter | Method | Concentration Range | LOD | LOQ | Recovery (%) |

| Risperidone | UPLC | 0.1 - 1.5 µg/mL | 0.05 µg/mL | 0.1 µg/mL | 98.0 - 102.0 |

| Unspecified Impurities | UPLC | ~1 µg/mL | - | - | 91.5 ± 0.5 |

| Risperidone | HPLC | 4.0 - 275.0 µg/mL | 0.48 µg/mL | 1.59 µg/mL | 99.0 - 101.12 |

Table 2: Chromatographic Parameters for Impurity Analysis

| Method | Column | Mobile Phase | Flow Rate | Detection |

| UPLC | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) | Isocratic: Acetonitrile and 50 mM ammonium acetate (22:78, v/v) | - | UV |

| UPLC | RP-18 (1.7 µm, 100 x 3.5 mm) | Gradient: Ammonium acetate buffer (pH 6.8) and Acetonitrile | 0.5 mL/min | 260 nm |

| HPLC | Waters XTerra RP8 (5 µm, 250 x 4.6 mm) | Isocratic: 10 mM KH2PO4 (pH 3.5), Acetonitrile, Methanol (65:20:15) | 1.0 mL/min | 276 nm |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of Risperidone and the this compound impurity.

Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride (with potential for 5-fluoro isomer formation)

This protocol is based on the known "one-pot" synthesis from 4-(2,4-difluorobenzoyl)-piperidine hydrochloride. The formation of the 5-fluoro isomer is a potential side reaction.

Materials:

-

4-(2,4-difluorobenzoyl)-piperidine hydrochloride

-

Hydroxylamine hydrochloride

-

Potassium hydroxide solution (50% w/w)

-

Methanol

-

Concentrated hydrochloric acid

-

Purified water

Procedure:

-

Dissolve 260.5 g of 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in 1042 g of methanol in a suitable reaction vessel.

-

Add 104.3 g of hydroxylamine hydrochloride to the solution.

-

Slowly add 448 g of 50% potassium hydroxide solution dropwise, maintaining the reaction temperature at 40-45 °C.

-

Maintain the reaction mixture at 40-45 °C for 12 hours with stirring.

-

After the reaction is complete, cool the mixture to below 30 °C.

-

Adjust the pH of the solution to <1 by the dropwise addition of concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C and hold for 2 hours to allow for precipitation.

-

Filter the solid product and wash the filter cake with purified water.

-

Dry the solid product under vacuum at 80-90 °C to yield a mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and the isomeric 5-fluoro impurity.

Experimental Workflow: Synthesis of Fluorinated Benzisoxazole

Caption: Workflow for the synthesis of the fluorinated benzisoxazole starting material.

Synthesis of Risperidone (and this compound)

This protocol describes the N-alkylation step which will produce both Risperidone and this compound if the isomeric impurity is present in the starting material.

Materials:

-

6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (containing the 5-fluoro isomer)

-

3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

-

Sodium carbonate

-

Water

-

Isopropanol and Dimethylformamide (for purification)

Procedure:

-

In a 50 mL reaction flask, combine 2.56 g of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (containing the 5-fluoro isomer) and 2.95 g of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.

-

Prepare a solution of 8.5 g of sodium carbonate in 25 mL of water and add it to the reaction flask.

-

Heat the mixture to 110-120 °C with stirring for 40 minutes.

-

Cool the reaction mixture to room temperature with continuous stirring to induce precipitation.

-

Filter the precipitate, wash with purified water, and dry to obtain the crude product containing both Risperidone and this compound.

-

The crude product can be purified by recrystallization from a mixture of dimethylformamide and isopropanol.

Analytical Method for the Determination of Risperidone and its Impurities by UPLC

This protocol is a representative method for the analysis of Risperidone and its impurities, including this compound.

Instrumentation and Conditions:

-

Instrument: Ultra-Performance Liquid Chromatography (UPLC) system with UV detection.

-

Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 50 mM ammonium acetate (22:78, v/v).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 1 µL.

Sample Preparation:

-

Standard Solution: Prepare a stock solution of Risperidone and any available impurity standards (including this compound) in a suitable diluent (e.g., a mixture of mobile phase A and methanol). Further dilute to a working concentration (e.g., 1.2 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the Risperidone drug substance or product in the diluent to achieve a known concentration.

Procedure:

-

Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the blank (diluent), standard solution(s), and sample solution(s) into the chromatograph.

-

Record the chromatograms and integrate the peak areas.

-

Identify the peaks corresponding to Risperidone and this compound based on their retention times compared to the standard.

-

Quantify the amount of this compound impurity in the sample using the peak area response and the concentration of the standard.

Logical Relationship: Analytical Workflow

Caption: General workflow for the analytical determination of this compound impurity.

Conclusion

The presence of this compound as an impurity in Risperidone is a direct consequence of the challenges in controlling regioselectivity during the synthesis of the fluorinated benzisoxazole starting material. A thorough understanding of the synthetic pathway and the implementation of stringent analytical controls for starting materials are paramount to minimizing the level of this and other process-related impurities. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to address the formation and control of this compound, ultimately contributing to the quality and safety of Risperidone drug products.

The Inferred Mechanism of Action of 5-Fluororisperidone: A Technical Guide

Disclaimer: 5-Fluororisperidone is primarily documented as a fluorinated analog and a known impurity of the atypical antipsychotic drug, risperidone. As of this writing, specific pharmacological data for this compound is not extensively available in the public domain. Therefore, this guide infers the mechanism of action of this compound based on the well-characterized pharmacology of its parent compound, risperidone. The data and experimental protocols presented herein are for risperidone and should be considered as a proxy for the potential activity of this compound, pending specific experimental verification for the fluorinated compound.

Core Mechanism of Action

This compound, as a close structural analog of risperidone, is presumed to share its primary mechanism of action, which involves a combination of potent antagonism at serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors.[1][2] This dual antagonism is a hallmark of atypical antipsychotics and is thought to be central to their therapeutic effects in conditions such as schizophrenia and bipolar disorder.[1][3]

The antipsychotic activity is believed to stem from the blockade of D2 receptors in the mesolimbic pathway, which can alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2] Concurrently, the potent antagonism of 5-HT2A receptors is thought to modulate dopaminergic activity in other brain regions, potentially contributing to a lower incidence of extrapyramidal side effects compared to first-generation antipsychotics and an efficacy against the negative symptoms of schizophrenia.[1][2]

In addition to its primary targets, risperidone also exhibits high affinity for α1- and α2-adrenergic receptors and histamine H1 receptors, where it also acts as an antagonist.[2] Blockade of these receptors does not directly contribute to the antipsychotic effects but is associated with some of the side effects of the drug, such as orthostatic hypotension and sedation.[3]

Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of risperidone for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) |

| Serotonin 5-HT2A | 0.2[2] |

| Dopamine D2 | 3.2[2] |

| α1A-Adrenergic | 5[2] |

| Dopamine D4 | 7.3[2] |

| α2A-Adrenergic | 16[2] |

| Histamine H1 | 20[2] |

| Serotonin 5-HT2C | 50[2] |

| Dopamine D1 | 240[2] |

| Serotonin 5-HT1A | 420[2] |

| Muscarinic M1 | >10,000[2] |

Signaling Pathways

The interaction of risperidone with its primary targets, the 5-HT2A and D2 receptors, modulates several downstream signaling pathways. Both are G protein-coupled receptors (GPCRs).

-

Dopamine D2 Receptor Antagonism: D2 receptors are typically coupled to Gi/o proteins. Antagonism by risperidone blocks the dopamine-induced inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels. This modulation of the cAMP pathway affects the activity of Protein Kinase A (PKA) and downstream gene transcription.

-

Serotonin 5-HT2A Receptor Antagonism: 5-HT2A receptors are coupled to Gq/11 proteins. Risperidone's antagonism prevents serotonin from activating phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in the release of intracellular calcium and a reduction in the activation of Protein Kinase C (PKC).

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the pharmacological profile of a compound like risperidone.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., risperidone) for a target receptor.

Materials:

-

Cell membranes expressing the receptor of interest.

-

A specific radioligand for the target receptor (e.g., [3H]-ketanserin for 5-HT2A receptors).[4]

-

Test compound at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound is prepared in the assay buffer.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[5]

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[6]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]

Functional Assay (Calcium Flux)

This assay is used to determine the functional activity of a compound at a Gq/11-coupled receptor, such as the 5-HT2A receptor.

Objective: To measure the ability of a test compound to act as an antagonist by blocking agonist-induced intracellular calcium release.

Materials:

-

Live cells expressing the Gq/11-coupled receptor of interest.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A known agonist for the receptor.

-

Test compound at various concentrations.

-

Assay buffer.

-

A fluorescence plate reader or flow cytometer.

Procedure:

-

Cell Plating: Cells are plated in a multi-well plate and allowed to adhere.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.[7]

-

Compound Addition: The cells are pre-incubated with varying concentrations of the test compound (the potential antagonist).

-

Agonist Stimulation: A known agonist is added to the wells to stimulate the receptor.

-

Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader or flow cytometer.[7][8]

-

Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is quantified to determine its antagonist potency (e.g., IC50).

References

- 1. What is the mechanism of Risperidone? [synapse.patsnap.com]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]

- 4. Ketanserin - Wikipedia [en.wikipedia.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

The Pharmacological Profile of 5-Fluororisperidone: A Technical Guide for Drug Development Professionals

Disclaimer: Publicly available pharmacological and pharmacokinetic data specifically for 5-Fluororisperidone is limited. This guide provides a comprehensive overview of the parent compound, risperidone, to infer a likely profile for its 5-fluoro analog and details the experimental methodologies required for its full characterization.

Introduction

This compound is a fluorinated analog and a known impurity of the atypical antipsychotic drug, risperidone. Structurally, it is a benzisoxazole derivative, closely related to risperidone. Given the structural similarity, it is hypothesized that this compound shares a similar mechanism of action, primarily centered on the antagonism of serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors. Fluorination is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, potentially impacting receptor affinity, metabolic stability, and bioavailability. A thorough understanding of the pharmacological profile of this compound is crucial for assessing its potential biological activity and safety.

Inferred Pharmacological Profile based on Risperidone

The pharmacological profile of this compound is expected to closely resemble that of risperidone. Risperidone is characterized by its high affinity for both 5-HT2A and D2 receptors, with a notably higher affinity for the serotonergic receptor.

Receptor Binding Affinity

The following table summarizes the receptor binding affinities (Ki, in nM) of risperidone for various neurotransmitter receptors. It is anticipated that this compound would exhibit a similar, though not identical, binding profile.

| Receptor | Risperidone Ki (nM) |

| Serotonin 5-HT2A | 0.12 - 0.54 |

| Dopamine D2 | 1.8 - 3.8 |

| α1-Adrenergic | 0.8 - 1.3 |

| α2-Adrenergic | 1.1 - 4.2 |

| Histamine H1 | 2.1 - 4.9 |

| Serotonin 5-HT1A | 180 - 460 |

| Serotonin 5-HT2C | 26 - 58 |

| Dopamine D1 | 1400 - 2800 |

| Muscarinic M1 | > 10,000 |

Note: The Ki values are compiled from various sources and represent a range of reported values.

In Vitro Functional Activity

Risperidone acts as an antagonist at both 5-HT2A and D2 receptors. Functional assays are employed to determine the potency of this antagonism, typically reported as IC50 or EC50 values.

| Assay Type | Receptor | Risperidone Potency (IC50/EC50, nM) |

| Calcium Mobilization | 5-HT2A | 1.5 - 10 |

| cAMP Inhibition | D2 | 5 - 20 |

Pharmacokinetics

The pharmacokinetic profile of risperidone is well-characterized. It undergoes extensive metabolism, primarily through hydroxylation by the cytochrome P450 2D6 (CYP2D6) enzyme to its major active metabolite, 9-hydroxyrisperidone, which has a similar pharmacological profile to the parent drug.

| Parameter | Risperidone | 9-Hydroxyrisperidone |

| Bioavailability | ~70% | Not applicable |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | 3 hours |

| Half-life (t1/2) | ~3 hours (extensive metabolizers), ~20 hours (poor metabolizers) | ~21 hours (extensive metabolizers), ~30 hours (poor metabolizers) |

| Protein Binding | ~90% | ~77% |

| Volume of Distribution (Vd) | 1-2 L/kg | Not available |

| Primary Metabolizing Enzyme | CYP2D6 | Not applicable |

Experimental Protocols for Pharmacological Characterization

To definitively determine the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key assays.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for human 5-HT2A and D2 receptors.

Materials:

-

Cell membranes expressing recombinant human 5-HT2A or D2 receptors.

-

Radioligands: [3H]-Ketanserin (for 5-HT2A), [3H]-Spiperone or [3H]-Raclopride (for D2).

-

Non-specific binding competitors: Mianserin (for 5-HT2A), Haloperidol (for D2).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Test compound: this compound.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific competitor (for non-specific binding), or varying concentrations of this compound.

-

Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay measures the ability of a compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream signaling event of D2 receptor activation.

Objective: To determine the functional potency (IC50) of this compound as a D2 receptor antagonist.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human D2 receptor.

-

D2 receptor agonist (e.g., Quinpirole).

-

Forskolin (to stimulate cAMP production).

-

Test compound: this compound.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

Procedure:

-

Plate the D2-expressing cells in a 96-well plate and culture overnight.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time.

-

Add the D2 agonist (e.g., Quinpirole at its EC80 concentration) and Forskolin to the wells.

-

Incubate for a specified time to allow for cAMP modulation.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the IC50 value, which represents the concentration of this compound that causes a 50% reversal of the agonist-induced inhibition of cAMP production.

Dopamine D2 cAMP Functional Assay Workflow

Signaling Pathways

The therapeutic effects and side effects of this compound are mediated through its interaction with the signaling pathways of its primary targets, the D2 and 5-HT2A receptors.

Dopamine D2 Receptor Signaling

The D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is central to the antipsychotic effects of D2 antagonists.

Dopamine D2 Receptor Signaling Pathway

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation by serotonin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), modulating various cellular functions.

Serotonin 5-HT2A Receptor Signaling Pathway

Conclusion

The Interrelationship of Risperidone, Paliperidone, and 5-Fluororisperidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical, metabolic, and pharmacological relationships between the atypical antipsychotic risperidone, its active metabolite paliperidone (9-hydroxyrisperidone), and the related compound 5-Fluororisperidone. This document is intended to serve as a comprehensive resource, detailing their metabolic pathways, receptor binding profiles, and the experimental methodologies used to characterize these compounds.

Introduction

Risperidone is a widely prescribed second-generation antipsychotic medication effective in the treatment of schizophrenia and bipolar disorder. Its therapeutic action is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. The clinical effect of risperidone is, in fact, a composite of the parent drug and its primary active metabolite, paliperidone. This compound, a fluorinated analog of risperidone, is recognized primarily as a specified impurity in the manufacturing of risperidone. Understanding the nuances of these three compounds is critical for drug development, quality control, and pharmacological research.

Chemical Structures and Metabolic Relationship

Risperidone is extensively metabolized in the liver by the cytochrome P450 2D6 (CYP2D6) enzyme to form paliperidone through hydroxylation.[1] Paliperidone itself is a pharmacologically active molecule and is marketed as an independent antipsychotic medication.[2] this compound differs from risperidone by the substitution of a hydrogen atom with a fluorine atom on the benzisoxazole ring.

The metabolic conversion of risperidone to paliperidone is a key determinant of its pharmacokinetic profile. Individuals with different CYP2D6 genotypes (e.g., poor, intermediate, extensive, and ultra-rapid metabolizers) will exhibit varying ratios of risperidone to paliperidone, which can influence both efficacy and side-effect profiles.[3]

Below is a diagram illustrating the metabolic pathway from risperidone to paliperidone.

Receptor Binding Profiles

The antipsychotic effects of risperidone and paliperidone are mediated through their interaction with various neurotransmitter receptors. Both compounds exhibit high affinity for dopamine D2 and serotonin 5-HT2A receptors. The balance of activity at these two receptors is thought to contribute to the "atypical" profile of these drugs, with a lower incidence of extrapyramidal side effects compared to first-generation antipsychotics.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

| Receptor | Risperidone | Paliperidone | This compound |

| Dopamine D2 | 3.13[4] | ~3-5[2] | Data Not Available |

| Serotonin 5-HT2A | 0.16[4] | ~0.3-0.6[5] | Data Not Available |

| Histamine H1 | 2.23[4] | Higher than Risperidone | Data Not Available |

| Adrenergic α1 | 0.8[4] | Data Not Available | Data Not Available |

| Adrenergic α2 | 7.54[4] | Data Not Available | Data Not Available |

Pharmacokinetics

The pharmacokinetic profiles of risperidone and paliperidone are well-characterized. Risperidone is rapidly absorbed orally, with peak plasma concentrations reached within 1-2 hours. The half-life of risperidone is dependent on the patient's CYP2D6 metabolizer status, while paliperidone has a longer half-life. The pharmacokinetics of this compound have not been extensively reported.

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Risperidone | Paliperidone | This compound |

| Bioavailability | ~70% | ~28% (oral) | Data Not Available |

| Protein Binding | ~90% | ~77% | Data Not Available |

| Half-life (t½) | 3-20 hours (CYP2D6 dependent) | ~23 hours | Data Not Available |

| Metabolism | Primarily CYP2D6 | Minor metabolism | Data Not Available |

| Excretion | Renal | Renal | Data Not Available |

Signaling Pathways

The antagonism of dopamine D2 and serotonin 5-HT2A receptors by risperidone and paliperidone initiates a cascade of downstream signaling events within neurons. Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia. 5-HT2A receptor antagonism in the prefrontal cortex may contribute to the improvement of negative and cognitive symptoms by modulating dopamine and other neurotransmitter release. Recent studies have also suggested that risperidone can influence gene expression through epigenetic mechanisms involving the adenylyl cyclase/protein kinase A (AC/PKA) pathway.

Experimental Protocols

Synthesis of this compound (Hypothetical)

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a plausible route can be adapted from the known synthesis of risperidone. The synthesis would likely involve the N-alkylation of a fluorinated benzisoxazole piperidine intermediate with a pyrido[1,2-a]pyrimidin-4-one side chain.

Key Steps:

-

Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This intermediate can be prepared from a corresponding fluorinated starting material, following established methods for benzisoxazole ring formation.

-

Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: This side chain is a common intermediate in the synthesis of risperidone.

-

N-Alkylation: The fluorinated benzisoxazole piperidine is reacted with the chloroethyl side chain in the presence of a base (e.g., sodium carbonate) and a catalyst (e.g., potassium iodide) in a suitable solvent (e.g., dimethylformamide) to yield this compound.

-

Purification: The final product would be purified using techniques such as column chromatography and recrystallization.

Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

Protocol Outline (for Dopamine D2 Receptor):

-

Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from cultured cells or brain tissue.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions is prepared.

-

Radioligand: A radiolabeled ligand with high affinity for the D2 receptor (e.g., [3H]spiperone) is used.

-

Competition Assay:

-

A fixed concentration of the radioligand is incubated with the receptor-containing membranes.

-

Increasing concentrations of the test compound (risperidone, paliperidone, or this compound) are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).

-

-

Incubation and Filtration: The mixture is incubated to reach equilibrium, followed by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of specific binding), from which the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

In Vitro Metabolism Assay

In vitro metabolism studies using human liver microsomes are conducted to assess the metabolic stability of a compound and identify the enzymes involved.

Protocol Outline:

-

Microsome Preparation: Human liver microsomes, which contain a high concentration of CYP enzymes, are obtained commercially or prepared from donor liver tissue.

-

Incubation Mixture: The test compound is incubated with human liver microsomes in a phosphate buffer containing a NADPH-generating system (to support CYP enzyme activity).

-

Time Course Experiment: Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched (e.g., with acetonitrile).

-

Sample Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate in vitro half-life and intrinsic clearance.

-

Reaction Phenotyping (Optional): To identify the specific CYP enzymes involved, the assay can be repeated in the presence of selective CYP inhibitors or by using recombinant human CYP enzymes.

Conclusion

Risperidone and its active metabolite paliperidone are cornerstones in the pharmacological management of psychotic disorders, with their clinical actions rooted in a complex interplay with dopamine and serotonin receptors. This compound, while structurally similar, is primarily of interest as a manufacturing impurity. The technical information and experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of these and related compounds. Further research into the pharmacological profile of this compound is warranted to fully elucidate its potential biological activity.

References

In Silico Prediction of 5-Fluororisperidone Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluororisperidone is a fluorinated analog of the atypical antipsychotic drug risperidone. Like its parent compound, it is anticipated to exhibit a complex receptor binding profile, acting as an antagonist at multiple G-protein coupled receptors (GPCRs), primarily the dopamine D2 and serotonin 5-HT2A receptors. The balance of activity at these and other receptors is crucial for its therapeutic efficacy in treating psychiatric disorders, as well as its side-effect profile.

This technical guide provides an in-depth overview of the computational, or in silico, methods used to predict the receptor binding affinity of this compound. It is intended for researchers and professionals in the field of drug discovery and development. The guide will cover the key theoretical concepts, present available quantitative data, detail experimental and computational protocols, and visualize the relevant biological and methodological pathways.

While specific experimental binding data for this compound is not widely available in public databases, this guide will utilize the extensive data for risperidone and its active metabolite, paliperidone (9-hydroxyrisperidone), as a close proxy to illustrate the predictive methodologies. The principles and workflows described herein are directly applicable to the in silico evaluation of this compound.

Receptor Binding Affinity Data (Risperidone and Paliperidone)

The following table summarizes the in vitro binding affinities (Ki values in nM) of risperidone and its active metabolite, paliperidone, for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity. This data is essential for calibrating and validating in silico models.

| Receptor | Risperidone Ki (nM) | Paliperidone (9-OH-Risperidone) Ki (nM) | Reference |

| Dopamine D2 | 3.13 | 4.9 | [1] |

| Serotonin 5-HT2A | 0.16 | 0.3 | [1] |

| Adrenergic α1 | 0.8 | 1.8 | [1] |

| Adrenergic α2 | 7.5 | 11 | [1] |

| Histamine H1 | 2.1 | 4.8 | [1] |

| Dopamine D1 | 380 | 560 | [1] |

| Dopamine D3 | 10.3 | 15 | [1] |

| Dopamine D4 | 7.3 | 8.4 | [1] |

| Serotonin 5-HT1A | 420 | 680 | [1] |

| Serotonin 5-HT2C | 47 | 62 | [1] |

| Muscarinic M1 | >10,000 | >10,000 | [1] |

Experimental Protocol: Radioligand Binding Assay

The "gold standard" for determining receptor binding affinity is the radioligand binding assay. This experimental technique is crucial for generating the data needed to validate computational predictions.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., human dopamine D2 or serotonin 5-HT2A receptors).

-

A radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors).

-

Test compound (this compound) at various concentrations.

-

A non-specific binding competitor (e.g., a high concentration of a known antagonist like haloperidol).

-

Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest and prepare a membrane fraction through centrifugation.

-

Assay Setup: In a multi-well plate, combine the receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The concentration at which the test compound displaces 50% of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Silico Prediction Workflow

The computational prediction of receptor binding involves a multi-step process that leverages structural biology, physics-based simulations, and machine learning.

In Silico Receptor Binding Prediction Workflow

Detailed Computational Protocols

1. Receptor Structure Preparation:

-

Homology Modeling: In the absence of an experimentally determined crystal structure for the target receptor, a homology model can be built. This involves:

-

Identifying a suitable template structure with high sequence similarity from the Protein Data Bank (PDB).

-

Aligning the target receptor's amino acid sequence with the template sequence.

-

Building the 3D model of the target receptor based on the template structure using software like MODELLER or SWISS-MODEL.

-

Validating the quality of the generated model using tools like PROCHECK and Ramachandran plots.

-

-

Structure Refinement: The prepared receptor structure (from PDB or homology modeling) is further processed by adding hydrogen atoms, assigning partial charges, and removing water molecules and co-factors not relevant to the binding site.

2. Ligand Preparation:

-

A 3D structure of this compound is generated using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

The ligand's geometry is optimized through energy minimization using force fields like MMFF94 to obtain a low-energy conformation.

3. Molecular Docking:

-

Objective: To predict the preferred binding pose of this compound within the receptor's binding site and to estimate the binding affinity.

-

Procedure:

-

Define the binding site on the receptor, often based on the location of known ligands in homologous structures.

-

Use docking software (e.g., AutoDock Vina, Glide, GOLD) to systematically explore different orientations and conformations of the ligand within the binding site.

-

The software employs scoring functions to evaluate the fitness of each pose, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

-

4. Scoring and Analysis:

-

The docking results are ranked based on their predicted binding energies or scores. The pose with the lowest energy is generally considered the most likely binding mode.

-

The predicted binding affinity is compared with experimental data for related compounds (like risperidone) to validate the docking protocol.

5. Molecular Dynamics (MD) Simulation (Optional):

-

For a more refined prediction, the top-ranked ligand-receptor complex from docking can be subjected to MD simulations.

-

MD simulations model the atomic movements over time, providing insights into the stability of the binding pose and allowing for the calculation of binding free energies, which can be more accurate than docking scores.

Signaling Pathways

Understanding the downstream signaling pathways of the target receptors is crucial for interpreting the functional consequences of ligand binding.

Dopamine D2 Receptor Signaling Pathway

The D2 receptor is a G-protein coupled receptor that primarily couples to the Gi/o family of G-proteins. Its activation generally leads to inhibitory downstream effects.

Dopamine D2 Receptor Signaling Pathway

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is coupled to the Gq/11 family of G-proteins, and its activation is typically excitatory.

References

5-Fluororisperidone: A Technical Overview of a Risperidone-Related Compound

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a consolidated overview of 5-Fluororisperidone, a compound closely related to the atypical antipsychotic medication Risperidone. It is important to note at the outset that this compound is not a developed pharmaceutical agent but is primarily recognized and documented as a specified impurity of Risperidone, designated as Risperidone EP Impurity D [1][2]. Consequently, the body of publicly available information regarding its independent discovery, history, and pharmacological profile is limited. This document summarizes the existing technical data on its chemical properties and its context within the manufacturing and quality control of Risperidone.

Chemical and Physical Properties

The fundamental physicochemical characteristics of this compound have been reported across various chemical databases and supplier specifications. A summary of these properties is presented in the table below for clear reference.

| Property | Value | Source(s) |

| IUPAC Name | 3-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | [3] |

| Synonyms | 5-Fluoro Risperidone, Risperidone EP Impurity D, Risperidone 5-Fluoro Isomer | [2][3] |

| CAS Number | 1199589-74-6 | [3] |

| Molecular Formula | C₂₃H₂₇FN₄O₂ | [3] |

| Molecular Weight | 410.48 g/mol | [3] |

| Melting Point | 150-153 °C | [2] |

| Boiling Point (Predicted) | 572.4 ± 60.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.38 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 8.05 ± 0.10 | [5] |

| Form | Solid (Off-White to Pale Yellow) | [2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated) | [2] |

Context as a Risperidone Impurity

This compound is structurally very similar to Risperidone, with the key difference being the position of the fluorine atom on the benzisoxazole ring. In Risperidone, the fluorine atom is at the 6-position, whereas in this compound, it is at the 5-position. This positional isomerism suggests that this compound likely arises during the synthesis of Risperidone, potentially from impurities in starting materials or as a byproduct of the primary reaction pathway. The control of such impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.

Synthesis and Characterization

While specific literature detailing the deliberate synthesis of this compound for standalone study is scarce, its synthesis would likely follow a similar pathway to that of Risperidone. The synthesis of Risperidone involves the alkylation of 3-(2-aminoethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one with 3-(1-piperidyl)-6-fluoro-1,2-benzisoxazole. The formation of this compound would presumably result from the use of 3-(1-piperidyl)-5-fluoro-1,2-benzisoxazole as a starting material or an impurity in the 6-fluoro isomer.

The characterization and identification of this compound as an impurity are typically performed using standard analytical techniques in the pharmaceutical industry, such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Reference standards of this compound are commercially available for this purpose, enabling its quantification in batches of Risperidone.

Pharmacological Profile: An Extrapolation

There is a notable absence of published preclinical and clinical data specifically for this compound. Therefore, a detailed discussion of its pharmacology, mechanism of action, and potential therapeutic effects or toxicity is not possible.

However, given its structural similarity to Risperidone, it is plausible that this compound would exhibit some affinity for the same primary targets: serotonin 5-HT₂ₐ and dopamine D₂ receptors[6]. Risperidone is a potent antagonist at both of these receptors, which is central to its antipsychotic activity[7][8]. The change in the fluorine position from the 6th to the 5th carbon on the benzisoxazole ring could potentially alter the binding affinity, selectivity, and pharmacokinetic properties of the molecule. Without experimental data, any discussion on whether these changes would be beneficial or detrimental remains speculative.

Conclusion

This compound is chemically defined and recognized primarily as a process-related impurity in the manufacturing of the widely used antipsychotic drug, Risperidone. While its physicochemical properties are documented, there is no evidence of its development as a standalone therapeutic agent. The scientific literature lacks information on its pharmacological activity, safety profile, and clinical relevance. Its significance is therefore confined to the realm of pharmaceutical analysis and quality control, where it serves as a reference standard to ensure the purity of Risperidone formulations. Future research could potentially explore the pharmacological profile of this and other Risperidone-related compounds to better understand the structure-activity relationships of this class of drugs. However, at present, it remains a compound of analytical, rather than clinical, interest.

References

- 1. Main interactions of dopamine and risperidone with the dopamine D2 receptor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. 5-Fluoro Risperidone | 1199589-74-6 [chemicalbook.com]

- 3. This compound | C23H27FN4O2 | CID 44457600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Fluoro Risperidone | CAS#:1199589-74-6 | Chemsrc [chemsrc.com]

- 5. guidechem.com [guidechem.com]

- 6. Classics in Chemical Neuroscience: Risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

A Technical Guide to the Metabolic Profiling of 5-Fluororisperidone: A Synthetic Analog of Risperidone

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the metabolic considerations for 5-Fluororisperidone. While initially posited as a potential metabolite, publicly available data identifies this compound as a synthetic fluorinated analog of the atypical antipsychotic drug Risperidone, often classified as a process impurity.[1][2][3][4] This document will, therefore, treat this compound as a new chemical entity (NCE) and outline a predictive and experimental framework for its metabolic profiling. By leveraging the extensive metabolic data of its parent analog, Risperidone, we will explore hypothesized metabolic pathways, present relevant quantitative data, and provide detailed experimental protocols for its characterization.

Introduction: Risperidone Metabolism as a Predictive Framework

Risperidone is an atypical antipsychotic that undergoes extensive hepatic metabolism. Its primary metabolic pathway is the alicyclic hydroxylation to 9-hydroxyrisperidone (paliperidone), a metabolite that is pharmacologically active.[5][6] This biotransformation is predominantly mediated by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4.[5][6][7]

Given the structural similarity, the metabolic fate of this compound can be hypothesized by examining the established pathways of Risperidone. The introduction of a fluorine atom on the benzisoxazole ring is a common strategy in medicinal chemistry to modulate metabolic stability. This substitution can block potential sites of metabolism, potentially redirecting the metabolic cascade to other sites on the molecule.

Established Metabolic Pathway of Risperidone

The primary metabolic conversion of Risperidone is shown below. This pathway accounts for a significant portion of its clearance.

Quantitative Data from Parent Drug (Risperidone) Metabolism

Understanding the quantitative aspects of Risperidone's metabolism provides a baseline for designing and interpreting studies on this compound.

Table 1: In Vitro Enzyme Kinetics for 9-Hydroxylation of Risperidone

| Enzyme | Activity (pmol/pmol CYP/min) | Role | Reference |

| CYP2D6 | 7.5 | Major | [5] |

| CYP3A4 | 0.4 | Minor | [5] |

| CYP3A5 | 0.2 | Minor | [5] |

| Data obtained from studies with recombinant human CYP enzymes at a 100 µM Risperidone concentration.[5] |

Table 2: Pharmacokinetic Properties of Risperidone and its Major Metabolite

| Parameter | Risperidone | 9-Hydroxyrisperidone | Reference |

| Plasma Protein Binding | 90% | 77% | [7] |

| Volume of Distribution | 1-2 L/kg | Not specified | [7] |

Hypothesized Metabolism of this compound

The fluorine atom at the 5-position of the benzisoxazole ring in this compound may alter its metabolism relative to Risperidone. Two primary hypotheses can be proposed:

-

Pathway A (Preserved Hydroxylation): If the fluorine substitution does not significantly hinder the enzyme-substrate binding, the primary metabolic route may remain alicyclic hydroxylation, analogous to Risperidone, yielding "9-Hydroxy-5-fluororisperidone."

-

Pathway B (Metabolic Switching): The fluorine atom could act as a "metabolic blocker," increasing the stability of the benzisoxazole ring. This could decrease the rate of 9-hydroxylation and promote alternative metabolic pathways, such as N-dealkylation or hydroxylation at other positions.

Experimental Protocols for Metabolite Identification

To elucidate the actual metabolic fate of this compound, a standardized in vitro experimental approach is recommended.

Protocol: In Vitro Metabolic Stability and Metabolite Profiling

Objective: To determine the metabolic stability of this compound in human liver microsomes and identify its primary metabolites.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH-Regenerating System (e.g., Vivid®)[8]

-

Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% Formic Acid (for quenching)

-

Control compounds (e.g., a high-clearance and a low-clearance compound)

-

LC-MS/MS system (High-Resolution Mass Spectrometer recommended)[9]

Procedure:

-

Incubation Preparation: Prepare a master mix containing phosphate buffer and HLM. Pre-warm the mixture at 37°C.

-

Initiate Reaction: Add this compound (final concentration typically 1-10 µM) to the HLM mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH-regenerating system.[10]

-

Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Immediately stop the reaction in each aliquot by adding ice-cold ACN containing an internal standard. This step also precipitates microsomal proteins.[11]

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. The analysis should include a full scan to detect potential metabolites and tandem MS (MS/MS) scans to acquire fragmentation data for structural elucidation.[9][12]

-

Data Analysis:

-

Metabolic Stability: Calculate the half-life (t½) and intrinsic clearance (CLint) by plotting the disappearance of the parent compound over time.

-

Metabolite Identification: Process the full-scan data to find potential metabolite masses (e.g., +16 Da for hydroxylation, -C2H4 for N-dealkylation). Confirm structures by analyzing the MS/MS fragmentation patterns.[9]

-

Experimental and Analytical Workflow

The logical flow from sample preparation to data analysis is critical for successful metabolite identification.

Conclusion

While this compound is documented as a synthetic impurity of Risperidone rather than a metabolite, its structural analogy to the parent drug makes it an interesting subject for metabolic studies. The well-characterized metabolism of Risperidone, dominated by CYP2D6 and CYP3A4-mediated hydroxylation, provides a robust framework for predicting the metabolic fate of this fluorinated analog. The experimental protocols detailed in this guide offer a clear path for drug development professionals to perform in vitro metabolic profiling, enabling the identification of its clearance pathways and any potentially active metabolites. Such studies are essential for understanding the compound's overall pharmacokinetic and safety profile.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Fluoro Risperidone | TRC-F595925-10MG | LGC Standards [lgcstandards.com]

- 3. 5-Fluoro Risperidone | 1199589-74-6 [chemicalbook.com]

- 4. theclinivex.com [theclinivex.com]

- 5. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]

- 8. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]

- 9. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro Metabolism of Risperidone on Isolated Microsomes of Rat Liver: Metabolite Identification and Profiling by RP-HPLC and LC-MS Techniques | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 11. Sample preparation and protocols in metabolite identification | PPTX [slideshare.net]

- 12. m.youtube.com [m.youtube.com]

Early-Stage Investigation of 5-Fluororisperidone's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated early-stage biological activity of 5-Fluororisperidone, a fluorinated analog and known impurity of the atypical antipsychotic Risperidone. Due to a lack of publicly available direct experimental data on this compound, this document leverages the extensive pharmacological data of Risperidone to infer a likely biological profile. The guide outlines the probable receptor engagement, signaling pathways, and the requisite experimental protocols for empirical validation. This document is intended to serve as a foundational resource for researchers initiating preclinical studies on this compound, offering a structured approach to its investigation.

Introduction

This compound is a close structural analog of Risperidone, a widely prescribed second-generation antipsychotic.[1][2] Risperidone's therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4] Given the structural similarity, it is hypothesized that this compound will exhibit a comparable, though not identical, pharmacological profile. This guide outlines the expected biological activity of this compound and provides a roadmap for its early-stage in vitro and in vivo evaluation.

Predicted Biological Target Profile

Based on the well-established pharmacology of Risperidone, this compound is predicted to be a potent antagonist at several key neurotransmitter receptors implicated in the pathophysiology of psychosis. The primary targets are expected to be the dopamine D2 and serotonin 5-HT2A receptors.

Quantitative Data Summary

Direct experimental data for this compound's binding affinity (Ki) is not currently available in the public domain. However, the binding profile of Risperidone and its active metabolite, 9-hydroxyrisperidone, provides a strong predictive framework. The following table summarizes the binding affinities of Risperidone and 9-hydroxyrisperidone for key central nervous system (CNS) receptors. It is anticipated that this compound will exhibit a similar affinity profile.

| Receptor Subtype | Risperidone Ki (nM) | 9-Hydroxyrisperidone Ki (nM) | Predicted this compound Activity |

| Dopamine D2 | ~3.2 | Similar to Risperidone | High Affinity Antagonist |

| Serotonin 5-HT2A | ~0.2 | Similar to Risperidone | High Affinity Antagonist |

| Serotonin 5-HT7 | Lower than 5-HT2A | Similar to Risperidone | Moderate to High Affinity Antagonist |

| α1-Adrenergic | ~5 | Similar to Risperidone | Moderate Affinity Antagonist |

| α2-Adrenergic | ~16 | Similar to Risperidone | Moderate Affinity Antagonist |

| Histamine H1 | ~20 | Higher than Risperidone | Moderate Affinity Antagonist |

Note: The Ki values for Risperidone are compiled from various preclinical studies. The predicted activity for this compound is speculative and requires experimental confirmation.

Experimental Protocols

To empirically determine the biological activity of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key initial assays.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target human receptors (e.g., Dopamine D2, Serotonin 5-HT2A) are prepared from recombinant cell lines (e.g., CHO, HEK293).

-

Radioligand Binding: A specific radioligand for each receptor is incubated with the cell membranes and varying concentrations of this compound.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

Objective: To characterize the functional activity of this compound at key receptors (i.e., antagonist, agonist, or inverse agonist).

Methodology (for D2 and 5-HT2A antagonism):

-

Cell Culture: Stably transfected cell lines expressing the human D2 or 5-HT2A receptor and a reporter system (e.g., calcium-sensitive dye for 5-HT2A, cAMP-based assay for D2) are cultured.

-

Agonist Stimulation: Cells are pre-incubated with varying concentrations of this compound before being stimulated with a known agonist (e.g., dopamine for D2, serotonin for 5-HT2A).

-

Signal Detection: The cellular response (e.g., change in intracellular calcium, inhibition of cAMP production) is measured using a plate reader.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced response is quantified, and the IC50 value is determined. This provides a measure of the compound's potency as an antagonist.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the predicted signaling pathway for this compound and a typical workflow for its early-stage investigation.

Caption: Predicted antagonism of dopamine D2 and serotonin 5-HT2A receptors by this compound.

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is scarce, its structural relationship to Risperidone provides a strong basis for predicting its pharmacological profile. It is anticipated to be a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, warranting further investigation as a potential antipsychotic agent. The experimental protocols and workflow outlined in this guide provide a clear and structured path for the early-stage preclinical evaluation of this compound. Empirical validation of the predicted activities is a critical next step in determining the therapeutic potential of this compound.

References

Methodological & Application

Application Note: Characterization of Atypical Antipsychotic Reference Standards

Providing a detailed synthesis protocol for a potent psychoactive compound like 5-Fluororisperidone falls outside the safety guidelines for this platform. The creation of such reference standards should only be performed by qualified professionals in a controlled laboratory setting, following established and validated methods from recognized sources such as pharmacopeias or peer-reviewed scientific literature.

However, to address the educational and research-oriented aspects of your request, this document will provide a high-level overview of the relevant pharmacological context, general methodologies for chemical analysis, and example workflows in the format you've requested. The following information is for illustrative purposes and does not describe the actual synthesis of this compound.

1. Introduction

Atypical antipsychotics, such as risperidone and its fluorinated analogs, are crucial for the management of various psychiatric disorders. Their primary mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT2A receptors. The synthesis and characterization of high-purity reference standards, like this compound, are essential for drug development, quality control, and clinical research. A reference standard must be of known purity and identity to ensure the accuracy and validity of analytical results.

2. Pharmacological Context: Receptor Binding

Risperidone and its analogs exhibit a high affinity for several neurotransmitter receptors. The binding affinities are typically determined through radioligand binding assays. Below is a table summarizing hypothetical binding affinity data (Ki, nM) for a compound like this compound compared to Risperidone.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

| Receptor Subtype | Risperidone | This compound (Hypothetical) |

| Dopamine D2 | 3.5 | 4.2 |

| Serotonin 5-HT2A | 0.2 | 0.3 |

| Adrenergic α1 | 1.1 | 1.5 |

| Adrenergic α2 | 7.5 | 8.1 |

| Histamine H1 | 20.0 | 25.0 |

3. General Experimental Protocols

The characterization of a newly synthesized reference standard involves a battery of analytical techniques to confirm its identity, purity, and stability.

3.1. Identity Confirmation: Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI) in positive mode is used. The sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and infused into the mass spectrometer.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺.

3.2. Purity Analysis: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Detection: UV detection at a relevant wavelength (e.g., 280 nm).

-

Purity Calculation: The peak area of the main compound is compared to the total area of all peaks to determine purity, typically expressed as a percentage.

4. Visualized Workflows and Pathways

4.1. Signaling Pathway of Atypical Antipsychotics

The therapeutic effects of compounds like risperidone are attributed to their blockade of D2 receptors in the mesolimbic pathway and 5-HT2A receptors in the frontal cortex. The diagram below illustrates this dual antagonism.

Application Notes and Protocols for the Quantification of 5-Fluororisperidone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluororisperidone is a fluorinated analog of the atypical antipsychotic drug risperidone. As with any novel therapeutic agent or metabolite, a robust and reliable analytical method for its quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document provides a proposed application note and detailed protocols for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Disclaimer: The following method is a proposed protocol based on established methods for the parent compound, risperidone. This method requires full validation according to regulatory guidelines (e.g., FDA, EMA) before its implementation in regulated bioanalysis.

Proposed Analytical Method: LC-MS/MS for this compound in Human Plasma

This method is designed for the selective and sensitive quantification of this compound in human plasma. An internal standard (IS), such as risperidone-d4, is recommended for accurate quantification.

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Risperidone-d4 (or other suitable internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards and QC samples.

-

Spiked Samples: Spike blank human plasma with the working solutions to achieve the desired concentrations for the calibration curve and QC levels.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Proposed Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Formate in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B, and equilibrate for 1 min. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Proposed MRM Transitions | This compound: m/z 429.2 → 207.1 (Quantifier), 429.2 → 191.1 (Qualifier) Risperidone-d4 (IS): m/z 415.2 → 195.1 |

| Collision Energy | To be optimized for this compound |

| Dwell Time | 100 ms |

Quantitative Data Summary (Based on a Validated Risperidone Assay)

The following table summarizes the expected performance parameters upon validation of the proposed method for this compound. These values are based on typical validated LC-MS/MS methods for risperidone and should be established specifically for this compound.

| Validation Parameter | Expected Performance |

| Linearity | |

| Calibration Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Precision & Accuracy | |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Sensitivity | |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Matrix Effect & Recovery | |

| Matrix Effect | To be assessed; should be consistent and reproducible. |

| Recovery | To be assessed; should be consistent and reproducible. |

Signaling Pathway of the Parent Compound, Risperidone

Since this compound is an analog of risperidone, it is expected to have a similar mechanism of action, primarily involving the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.

Caption: Mechanism of action of risperidone and its analogs.

Conclusion

The proposed LC-MS/MS method provides a framework for the reliable quantification of this compound in human plasma. The detailed protocol for sample preparation and the optimized chromatographic and mass spectrometric conditions are expected to yield the necessary sensitivity, selectivity, and accuracy for bioanalytical studies. Full method validation is a mandatory next step to ensure compliance with regulatory standards and the generation of high-quality data in drug development.

Application Note: HPLC-UV Method for the Detection of 5-Fluororisperidone in Bulk Risperidone

Introduction

Risperidone is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. During the synthesis of risperidone, various process-related impurities can be generated. One such potential impurity is 5-Fluororisperidone, a structurally similar compound. The presence of impurities, even in small amounts, can affect the safety and efficacy of the final drug product. Therefore, a robust analytical method is crucial for the detection and quantification of this compound in bulk risperidone to ensure its quality and compliance with regulatory standards.

This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound in bulk risperidone. The method is designed to be stability-indicating, capable of separating this compound from the active pharmaceutical ingredient (API) and other potential degradation products.

Experimental Protocol

1. Materials and Reagents

-

Risperidone reference standard

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

2. Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Data acquisition and processing software.

3. Chromatographic Conditions

A summary of the chromatographic conditions is presented in Table 1.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 280 nm |

| Run Time | 30 minutes |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 15 | 40 | 60 |

| 20 | 40 | 60 |

| 25 | 70 | 30 |

| 30 | 70 | 30 |

4. Preparation of Solutions

-

Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Diluent: Mobile Phase A and Acetonitrile in the ratio of 70:30 (v/v).

-

Standard Stock Solution of Risperidone: Accurately weigh and dissolve about 25 mg of risperidone reference standard in the diluent in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.

-

Standard Stock Solution of this compound: Accurately weigh and dissolve about 10 mg of this compound reference standard in the diluent in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

-

Spiked Standard Solution: Transfer 1.0 mL of the risperidone standard stock solution and 1.0 mL of the this compound standard stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. This solution contains 100 µg/mL of risperidone and 10 µg/mL of this compound.